2',6-二溴-3,4'-联吡啶

描述

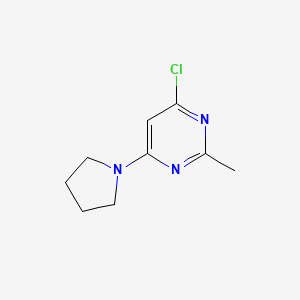

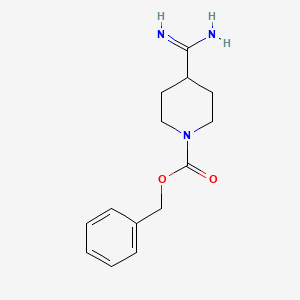

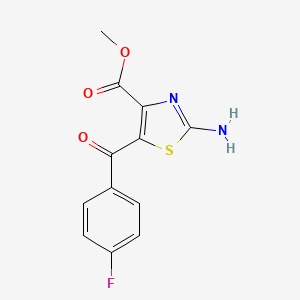

2’,6-Dibromo-3,4’-bipyridine is a chemical compound with the molecular formula C10H6Br2N2 . It’s a derivative of bipyridine, which is a type of heterocyclic compound . Bipyridines are commonly used as ligands in coordination chemistry .

Synthesis Analysis

The synthesis of bipyridine derivatives, including 2’,6-Dibromo-3,4’-bipyridine, often involves the coupling of pyridyl moieties . A modular synthesis approach has been described for non-centrosymmetric, dipolar 4,4’-bipyridines bearing 2,6- and 3,5-functionalized pyridyl moieties at the peripheries .Molecular Structure Analysis

The molecular structure of 2’,6-Dibromo-3,4’-bipyridine can be analyzed using various techniques such as X-ray diffraction . The exposed location of the N atoms in bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to other bipyridines .Chemical Reactions Analysis

Bipyridines, including 2’,6-Dibromo-3,4’-bipyridine, are often used as ligands in coordination chemistry . They can form complexes with various metal ions, playing crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’,6-Dibromo-3,4’-bipyridine can be predicted using computational approaches . For instance, its molecular weight is approximately 313.98 g/mol .科学研究应用

配位化学

2',6-二溴-3,4'-联吡啶: 是一种用途广泛的配体,由于其能够通过氮原子与金属离子结合。 这种化合物在用金属创建复杂结构方面特别有用,这些结构可以应用于催化和材料化学 。在联吡啶环上的特定位置引入溴原子可以改变配体的电子和空间性质,从而导致新型的金属-配体相互作用,并可能产生新的催化活性。

超分子化学

2',6-二溴-3,4'-联吡啶的氮原子可以参与非共价相互作用,例如氢键或卤键。 这种特性在超分子化学中被利用,以形成具有独特特性的复杂结构 。这些结构可以在分子识别、传感器设计以及开发具有特定功能的新材料等领域得到应用。

手性和非对映异构

2',6-二溴-3,4'-联吡啶的官能化可以引入手性,这在不对称合成和手性拆分过程中非常重要 。连接两个吡啶环的键的受限旋转,称为非对映异构,可以导致对映体纯的化合物,这些化合物在药物研究和开发中很有价值。

电化学应用

联吡啶(包括2',6-二溴-3,4'-联吡啶)中氮原子的季铵化可以产生称为紫罗兰的化合物。 这些化合物表现出良好的电化学性质,用于开发电致变色器件、电池和太阳能电池 。

有机合成

2',6-二溴-3,4'-联吡啶: 用作各种有机合成反应中的试剂。 它的溴原子可以作为离去基团,或参与交叉偶联反应,使其成为构建复杂有机分子的宝贵构建单元 。

光物理研究

联吡啶的光物理性质使其适合于与光吸收、发射和能量传递过程相关的研究2',6-二溴-3,4'-联吡啶可用于研究这些性质,这些性质与光收集系统和发光材料的设计相关 。

传感器开发

由于其能够与各种金属离子形成配合物,2',6-二溴-3,4'-联吡啶可用于化学传感器的开发。 这些传感器可以检测特定离子或分子的存在,这在环境监测和诊断应用中至关重要 。

药物研究

作为药物化学中的重要中间体,2',6-二溴-3,4'-联吡啶可用于合成具有潜在治疗作用的化合物。 其结构基序存在于许多生物活性分子中,对其进行修饰可以产生新的候选药物 。

作用机制

Target of Action

2’,6-Dibromo-3,4’-bipyridine is a type of bipyridine compound . Bipyridine compounds are known to act as ligands, forming complexes with various metal ions . The primary targets of 2’,6-Dibromo-3,4’-bipyridine are likely to be these metal ions, which play crucial roles in various biochemical processes.

Mode of Action

The mode of action of 2’,6-Dibromo-3,4’-bipyridine involves its interaction with its target metal ions. As a ligand, it can bind to these ions, forming stable complexes . This interaction can result in changes to the biochemical properties of the metal ions, potentially influencing their roles in various biochemical processes.

Biochemical Pathways

The specific biochemical pathways affected by 2’,6-Dibromo-3,4’-bipyridine would depend on the specific metal ions it targets. For example, if it targets metal ions involved in enzymatic reactions, it could influence the activity of these enzymes and thus affect the associated biochemical pathways . .

Result of Action

The molecular and cellular effects of 2’,6-Dibromo-3,4’-bipyridine’s action would depend on its specific targets and the biochemical pathways it affects. For example, if it targets metal ions involved in enzymatic reactions, it could influence the activity of these enzymes, potentially leading to changes at the molecular and cellular levels . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2’,6-Dibromo-3,4’-bipyridine. For example, factors such as pH, temperature, and the presence of other chemical species could influence the compound’s ability to bind to its targets and form stable complexes . .

安全和危害

As with any chemical compound, it’s important to handle 2’,6-Dibromo-3,4’-bipyridine with care. While specific safety and hazard information for this compound isn’t readily available, similar compounds like 6,6’-Dibromo-3,3’bipyridine have been classified as Acute Tox. 3 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 .

未来方向

The future directions for the study and application of 2’,6-Dibromo-3,4’-bipyridine could involve further exploration of its use as a ligand in coordination chemistry . Additionally, its potential for forming non-centrosymmetric supramolecular assemblies due to the difference in the binding energy of the pyridyl nitrogen atoms could be explored .

属性

IUPAC Name |

2-bromo-4-(6-bromopyridin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJILYMUFZGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC(=NC=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654755 | |

| Record name | 2',6-Dibromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

942206-16-8 | |

| Record name | 2',6-Dibromo-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416639.png)

![2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-](/img/structure/B1416640.png)

![(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1416644.png)